Ethanesulfonyl chloride

Catalog No.
S1540856
CAS No.
594-44-5
M.F
C2H5ClO2S
M. Wt
128.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanesulfonyl chloride

CAS Number

594-44-5

Product Name

Ethanesulfonyl chloride

IUPAC Name

ethanesulfonyl chloride

Molecular Formula

C2H5ClO2S

Molecular Weight

128.58 g/mol

InChI

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3

InChI Key

FRYHCSODNHYDPU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)Cl

solubility

Soluble in carbon disulfide
Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.
In water, 2.9X10+3 mg/L at 25 °C (est)

Canonical SMILES

CCS(=O)(=O)Cl

The exact mass of the compound Ethanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in carbon disulfideslightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.in water, 2.9x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8649. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanesulfonyl chloride (EtSO2Cl) is a highly versatile alkanesulfonylating agent utilized extensively in pharmaceutical salt formation, advanced electrolyte synthesis, and complex organic transformations . As a two-carbon sulfonyl chloride, it serves as the direct precursor to esylate (ethanesulfonate) leaving groups and esylate API salts, offering a critical balance of high aqueous solubility and moderate lipophilicity . Commercially, it is prioritized by technical buyers and process chemists who require a highly reactive electrophile that avoids the extreme volatility and severe inhalation toxicity associated with its lighter homolog, methanesulfonyl chloride, while maintaining greater aqueous solubility profiles compared to bulky arylsulfonyl chlorides like tosyl chloride.

Generic substitution of ethanesulfonyl chloride with the more common methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) frequently results in process or formulation failures. MsCl is a severe inhalation hazard and highly volatile, significantly increasing Environmental, Health, and Safety (EHS) overhead during scale-up, and it forms an unsubstituted sulfene intermediate that can lead to uncontrolled side reactions. Conversely, substituting with arylsulfonyl chlorides like TsCl or benzenesulfonyl chloride (besylate precursors) drastically reduces the aqueous solubility of the resulting pharmaceutical salts, often rendering them unsuitable for high-bioavailability formulations[1]. Ethanesulfonyl chloride occupies a non-interchangeable middle ground, providing the extreme solubility of short-chain alkanesulfonates without the severe handling hazards of MsCl.

Greater Aqueous Solubility and Amorphous Stability in API Salt Formation

In pharmaceutical salt screening, the choice of sulfonate counterion dictates bioavailability and shelf-life. Studies on donepezil salts demonstrate that esylate (ethanesulfonate) salts achieve extremely high aqueous solubility (>4200 mg/g), matching mesylates, while besylate and tosylate salts exhibit very low solubility. Furthermore, the esylate salt significantly improves the physical stability of the amorphous API under accelerated conditions (40 °C/75% RH) by delaying nucleation [1].

Evidence DimensionAqueous solubility and amorphous stability
Target Compound DataEsylate salt (>4200 mg/g solubility; high physical stability at 40 °C/75% RH)
Comparator Or BaselineBesylate/Tosylate salts (Very low solubility; spontaneous, unstable amorphous conversion)
Quantified DifferenceEsylate provides orders-of-magnitude higher solubility than arylsulfonates while maintaining robust amorphous stability.
ConditionsAqueous solubility assays and accelerated stability testing (40 °C/75% RH for 3 months).

Procurement teams sourcing counterions for poorly soluble APIs must select ethanesulfonyl chloride to ensure high bioavailability and long-term formulation stability.

Reduced Toxicity and Improved Scalability in Battery Electrolyte Precursor Synthesis

For the synthesis of conjugated sulfonamide cathodes (e.g., PDESAs) used in high-voltage aqueous zinc-ion batteries, ethanesulfonyl chloride is explicitly selected over methanesulfonyl chloride. Researchers note that ethanesulfonyl chloride is much less toxic and significantly cheaper for these specific bulk nucleophilic substitutions, allowing for safer and more economical scale-up of battery materials without compromising the electrochemical stability of the resulting sulfonamide network [1].

Evidence DimensionPrecursor toxicity and process suitability
Target Compound DataEthanesulfonyl chloride (Lower toxicity, favorable economics for bulk synthesis)
Comparator Or BaselineMethanesulfonyl chloride (High toxicity, severe inhalation hazard)
Quantified DifferenceEthanesulfonyl chloride eliminates the extreme acute toxicity risks of MsCl while successfully yielding stable conjugated sulfonamides.
ConditionsNucleophilic substitution with p-phenylenediamine precursors for AZIB electrolytes.

Selecting this compound lowers EHS compliance costs and handling risks during the pilot-scale manufacturing of advanced energy storage materials.

Steric Control of Annuloselectivity in Sulfa-Staudinger Cycloadditions

In the synthesis of complex heterocycles via sulfa-Staudinger cycloadditions, the alpha-substituent of the sulfonyl chloride dictates the reaction pathway. Ethanesulfonyl chloride generates a methylsulfene intermediate, providing specific steric and electronic control that directs the annuloselectivity toward either [2s+2i] beta-sultams or [2s+2i+2i] thiadiazinane derivatives, depending on the imine nucleophilicity. The unsubstituted sulfene derived from methanesulfonyl chloride lacks this alpha-steric bulk, altering the thermodynamic stability of the zwitterionic intermediates and often yielding different product distributions [1].

Evidence DimensionAnnuloselectivity and intermediate stability
Target Compound DataEthanesulfonyl chloride (Forms alpha-methylsulfene, enabling substituent-controlled annuloselectivity)
Comparator Or BaselineMethanesulfonyl chloride (Forms unsubstituted sulfene, lacking alpha-steric control)
Quantified DifferenceThe presence of the ethyl group allows precise tuning of cycloaddition pathways not possible with the methyl homolog.
ConditionsBase-induced generation of sulfene reacting with cyclic and acyclic imines.

Process chemists must procure ethanesulfonyl chloride to access specific heterocyclic scaffolds and beta-sultams that cannot be selectively synthesized using methanesulfonyl chloride.

High-Bioavailability API Salt Formulation

Ethanesulfonyl chloride is a highly effective reagent for generating esylate (ethanesulfonate) salts of basic APIs. It is specifically indicated when a drug candidate exhibits poor aqueous solubility and requires a counterion that outperforms besylates and tosylates in dissolution assays, while also providing superior physical stability for amorphous solid dispersions [1].

Pilot-Scale Synthesis of Conjugated Sulfonamide Battery Materials

In the development of aqueous zinc-ion batteries (AZIBs), ethanesulfonyl chloride is the preferred precursor for synthesizing PDESA cathodes and excluded-volume electrolytes. Its lower toxicity and safer handling profile compared to methanesulfonyl chloride make it the responsible choice for scaling up energy storage materials [2].

Stereoselective Synthesis of beta-Sultams and Thiadiazinanes

For discovery chemists synthesizing novel sulfur-containing heterocycles, ethanesulfonyl chloride serves as a critical methylsulfene precursor. It is required in sulfa-Staudinger cycloadditions where the alpha-methyl group is necessary to control the annuloselectivity and stabilize zwitterionic intermediates, a level of control unattainable with standard methanesulfonyl chloride[3].

Color/Form

Oil
Pale yellow

XLogP3

0.8

Boiling Point

174.0 °C
177.5 °C

LogP

log Kow = 1.76 (est)

UNII

B56ZOC898A

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (87.04%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (85.19%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.29 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

594-44-5

Wikipedia

Ethanesulfonyl chloride

Methods of Manufacturing

Alkanesulfonyl chlorides are manufactured from mercaptans or disulfides and chlorine using a loop reactor having an ejector, wherein mercaptan or disulfide is dispersed or dissolved into circulating aqueous solvent before the ejector and alowed to react with chlorine supplied through the aspirator of the ejector.
Mercaptans or disulfide in aqueous solvents are reacted with chlorine gas in dark to produce alkanesulfonyl chloride without chloro chain byproducts. Thus, ... ethyl mercaptan was reacted with ... chlorine gas over 4 hours in /the/ dark in ... pure water keeping the reaction temperature under 20 °C to give ethanesulfonyl chloride.

General Manufacturing Information

Ethanesulfonyl chloride: ACTIVE

Dates

Last modified: 08-15-2023

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